molecular formula C7H10O4 B169818 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 151444-20-1

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B169818
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Description

Dimethyl cyclopropane-1,1-dicarboxylate (DMCDC) is an organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a cyclopropane derivative that contains two ester groups, and its chemical formula is C7H10O4. DMCDC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and medicine.

Mechanism Of Action

Dimethyl cyclopropane-1,1-dicarboxylate has been shown to undergo ring-opening reactions under various conditions, such as in the presence of bases or Lewis acids. The ring-opening reactions of Dimethyl cyclopropane-1,1-dicarboxylate have been studied extensively, and the resulting compounds have been used in the synthesis of various compounds. The mechanism of the ring-opening reactions of Dimethyl cyclopropane-1,1-dicarboxylate is still under investigation, and further research is needed to fully understand the reaction mechanism.

Biochemical And Physiological Effects

Dimethyl cyclopropane-1,1-dicarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has been studied as a potential anticancer agent. Dimethyl cyclopropane-1,1-dicarboxylate has also been shown to exhibit antibacterial and antifungal activity. However, further research is needed to fully understand the biochemical and physiological effects of Dimethyl cyclopropane-1,1-dicarboxylate.

Advantages And Limitations For Lab Experiments

Dimethyl cyclopropane-1,1-dicarboxylate has several advantages for laboratory experiments, including its ease of synthesis, high purity, and stability under various conditions. However, Dimethyl cyclopropane-1,1-dicarboxylate also has some limitations, such as its low solubility in water and its potential toxicity. Careful handling and disposal of Dimethyl cyclopropane-1,1-dicarboxylate are necessary to ensure the safety of laboratory personnel.

Future Directions

There are several future directions for the study of Dimethyl cyclopropane-1,1-dicarboxylate. One direction is the investigation of the potential applications of Dimethyl cyclopropane-1,1-dicarboxylate in the field of medicine, such as its use as an anticancer agent or as a precursor for the synthesis of novel drugs. Another direction is the study of the mechanism of the ring-opening reactions of Dimethyl cyclopropane-1,1-dicarboxylate, which could lead to the development of new synthetic methodologies. Further research is also needed to fully understand the biochemical and physiological effects of Dimethyl cyclopropane-1,1-dicarboxylate and its potential toxicity.

Scientific Research Applications

Dimethyl cyclopropane-1,1-dicarboxylate has been extensively studied for its potential applications in the field of chemistry and medicine. It has been used as a building block for the synthesis of various compounds, such as cyclopropane-based chiral ligands and cyclopropane-containing amino acids. Dimethyl cyclopropane-1,1-dicarboxylate has also been used as a precursor for the synthesis of cyclopropane-containing natural products, such as the anticancer agent, taxol.

properties

IUPAC Name

dimethyl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLZZMFFZUSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074351
Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Product Name

Dimethyl cyclopropane-1,1-dicarboxylate

CAS RN

6914-71-2
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Record name Dimethylcyclopropane-1,1-dicarboxylate
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Record name Dimethyl cyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

450.3 g of 1,2-dichloroethane (4.55 mol), 15.5 g of polyethylene glycol dimethyl ether (mean molar mass 250 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 118.9 g of dimethyl malonate (0.9 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a finely dispersing stirrer (Ultra Turrax) for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 96.3%.
Quantity
450.3 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
118.9 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 125.5 g of dimethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6.5 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 95%.
Quantity
296.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
177.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
125.5 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

319.6 g of 1,2-dichloroethane (3.23 mol), 5 g of polyethylene glycol (mean molar mass 600 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 132.1 g of dimethyl malonate (1 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 87%.
Quantity
319.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132.1 g
Type
reactant
Reaction Step Three
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1.25 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The cycloalkylation of dimethyl malonate with 1,2-dibromoethane in potassium carbonate/dimethylformamide is disclosed by D. A. White in Synthesis Communications 7/8 (1977) 559. Based on 1 mol of dimethyl malonate, 4 mols of dibromoethane and 2.4 mols of potassium carbonate in 1.2 liters of dimethylformamide are reacted for 22 hours, yielding 73% of theory of dimethyl cyclopropane-1,1-dicarboxylate (CDM). These are data of a poor space-time yield which stands in the way of using the method on an industrial scale. A further target must be to replace the 1,2-dibromoethane with 1,2-dichloroethane, for instance. However, dichlorides are not very reactive. The comparative example below shows that 1,2-dichoroethane produces CDM with a yield of 55% of theory, whereas 1,2-dibromoethane produces CDM with a yield of 96.5% of theory. The disposal of potassium chloride by electrolysis is simple, but the disposal of potassium bromide is not. Nonetheless, many attempts have been made to use the dichloride. Thus, J. Heiszman et al, Synthesis Communications 1987, 738, used benzene as a solvent medium and also used a phase transfer catalyst, which yielded diethyl cyclopropane-1,1-dicarboxylate (CDE) in over 20 hours at 80° C. The use of solvents such as benzene is no longer allowed. Phase transfer catalysts are difficult to dispose of and form amines during decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
4 mol
Type
reactant
Reaction Step Four
Quantity
2.4 mol
Type
reactant
Reaction Step Five
Name
potassium carbonate dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.2 L
Type
solvent
Reaction Step Seven

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